molecular formula C20H15N3O3S B11650558 N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11650558
M. Wt: 377.4 g/mol
InChI Key: MCDPFNAWZRPJJB-UHFFFAOYSA-N
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Description

N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a phenyl group, a carbamothioyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Methyl Group: The methyl group is introduced at the 6th position of the benzoxazole ring through alkylation reactions.

    Attachment of Phenyl Group: The phenyl group is attached to the benzoxazole ring via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the phenyl-substituted benzoxazole with thiocarbamoyl chloride.

    Attachment of Furan-2-carboxamide Moiety: Finally, the furan-2-carboxamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can affect signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Carbamothioyl Derivatives: Compounds containing the carbamothioyl functional group.

    Furan-2-carboxamide Derivatives: Compounds with the furan-2-carboxamide moiety.

Uniqueness

N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H15N3O3S/c1-12-7-8-15-17(10-12)26-19(22-15)13-4-2-5-14(11-13)21-20(27)23-18(24)16-6-3-9-25-16/h2-11H,1H3,(H2,21,23,24,27)

InChI Key

MCDPFNAWZRPJJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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